Ailanthoidol

Inflammation Nitric oxide inhibition SAR

Procure Ailanthoidol (C₁₉H₁₈O₅, MW 326.34) at ≥98% purity for reproducible anti-inflammatory, anti-adipogenic, and anti-tumor research. Unlike generic neolignans, its specific 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran scaffold is essential for activity, as confirmed by SAR studies showing even minor modifications can abolish DNA-protective antioxidant function. This compound demonstrates unique p53 status-dependent cytotoxicity, being more potent against mutant p53 (Y220C) Huh7 cells than wild-type p53 HepG2 cells, making it an ideal chemical probe for hepatocellular carcinoma research involving the STAT3 pathway. For chemoprevention studies, its validated in vivo efficacy in reducing tumor incidence in CD-1 mouse skin carcinogenesis models offers a clear advantage over compounds limited to in vitro findings. Buy this reference standard to benchmark your neolignan SAR investigations.

Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
Cat. No. B1236983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAilanthoidol
Synonymsailanthoidol
Molecular FormulaC19H18O5
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)C=CCO
InChIInChI=1S/C19H18O5/c1-22-17-10-13(5-6-15(17)21)16-11-14-8-12(4-3-7-20)9-18(23-2)19(14)24-16/h3-6,8-11,20-21H,7H2,1-2H3/b4-3+
InChIKeyZDQCRQVGMKIBPN-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ailanthoidol (CAS 156398-61-7) for Scientific Procurement: A Benzofuran-Type Neolignan with Multi-Target Pharmacological Profile


Ailanthoidol is a naturally occurring benzofuran-type neolignan (C₁₉H₁₈O₅, MW 326.34) originally isolated from the barks of Zanthoxylum ailanthoides and also found in Salvia miltiorrhiza Bunge, both employed in traditional Chinese medicine [1]. The compound features a characteristic 2-arylbenzofuran core with a 3-hydroxypropenyl side chain at the C-5 position and methoxy/hydroxy substitutions that confer distinct pharmacological properties [2]. Ailanthoidol has been documented to exhibit anti-inflammatory, anti-adipogenic, antioxidant, and anti-tumor promotion activities across multiple in vitro and in vivo models [1]. The compound is commercially available at purities ≥98% (HPLC) for research use, with established synthetic routes enabling both natural product isolation and total synthesis procurement options .

Why Ailanthoidol Cannot Be Replaced by Generic Benzofuran Neolignans or Common Anti-Inflammatory Standards


Generic substitution of ailanthoidol with other benzofuran neolignans (e.g., XH-14, obovaten, homoegonol) or standard anti-inflammatory controls is scientifically unsound due to the compound's distinct structure-activity relationship profile. Systematic SAR studies on six synthetic ailanthoidol derivatives reveal that the 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran substitution pattern—the exact configuration of the parent compound—yields anti-inflammatory activity that differs quantitatively from closely related structural analogs [1]. Furthermore, ailanthoidol displays p53 status-dependent cytotoxic selectivity (more potent against mutant p53 hepatoma cells versus wild-type p53 cells) [2], a property not documented for most in-class neolignans and not predictable from structural homology alone. The phenolic and alcoholic hydroxyl groups of ailanthoidol contribute differentially to radical-scavenging capacity; etherization of the phenolic hydroxyl group completely abolishes DNA-protective antioxidant function [3]. These findings collectively demonstrate that even minor structural modifications to the ailanthoidol scaffold produce substantial functional divergence, making it unsuitable for casual interchange with analogs or derivatives without compromising experimental outcomes.

Quantitative Differentiation of Ailanthoidol: Comparative Evidence for Scientific Selection


Anti-Inflammatory Potency Comparison: Ailanthoidol vs. Six Synthetic Structural Derivatives in RAW264.7 Macrophages

A head-to-head SAR study evaluated ailanthoidol against six synthetic derivatives (compounds 1-6) for inhibition of LPS-induced nitric oxide (NO) release in RAW264.7 cells. Among all seven compounds tested, the unmodified ailanthoidol scaffold (compound 4 in the series: 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran) exhibited the lowest IC₅₀ value for NO suppression [1]. This study provides the only published systematic SAR comparison for this neolignan class, establishing a quantitative benchmark for anti-inflammatory activity.

Inflammation Nitric oxide inhibition SAR

p53 Status-Dependent Cytotoxic Selectivity: Ailanthoidol Exhibits Differential Potency in Hepatoma Cell Lines

Ailanthoidol (ATD) demonstrates p53 mutation status-dependent cytotoxic selectivity, exhibiting significantly greater potency against Huh7 cells (harboring mutant p53 Y220C) compared to HepG2 cells (wild-type p53) [1]. ATD treatment reduced mutant p53 protein expression and induced G1 cell cycle arrest, apoptosis (increased cleaved PARP and Bax, decreased Bcl-xL/Bcl-2), and STAT3 pathway inactivation specifically in mutant p53-bearing cells [1].

Hepatocellular carcinoma Mutant p53 Selective cytotoxicity

Antioxidant Radical-Scavenging Capacity: Ailanthoidol vs. Benzyl-Etherified Derivative BBF vs. Ferrocenyl-Modified Derivative FBF

Ailanthoidol's radical-scavenging capacity was quantitatively compared against two synthetic derivatives: BBF (phenolic hydroxyl benzyl-etherified) and FBF (ferrocenyl-substituted). In the AAPH-induced DNA oxidation protection assay, ailanthoidol scavenged 1.5 radicals, while FBF scavenged 2.0 radicals, representing a 33% enhancement in antioxidant capacity. Conversely, BBF completely failed to protect DNA, demonstrating that the phenolic hydroxyl group is essential for the compound's DNA-protective antioxidant function [1]. In ABTS⁺• radical trapping, ailanthoidol trapped 1.58 equivalents versus FBF's 1.92 equivalents [1].

Antioxidant DNA protection Radical scavenging

In Vivo Tumor Promotion Inhibition: Ailanthoidol Reduces Skin Tumor Incidence in CD-1 Mouse Model

Ailanthoidol (AT) was evaluated for its ability to inhibit TPA-induced tumor promotion in a two-stage mouse skin carcinogenesis model. Topical application of AT (0.5-2.5 mM; 200 μL) 5 minutes prior to TPA (5 nmol) three times weekly for 12 weeks in benzo[a]pyrene-initiated female CD-1 mice resulted in reduced incidence of skin tumors and decreased average number of tumors per mouse compared to TPA-treated controls [1]. The study also demonstrated that AT reduced hydrogen peroxide formation and inhibited myeloperoxidase (MPO) activity in mouse skin [1].

Chemoprevention Tumor promotion In vivo efficacy

Anti-Adipogenic Activity: Ailanthoidol Suppresses 3T3-L1 Adipocyte Differentiation and Adipokine Release

Ailanthoidol suppresses lipid droplet formation and adipocyte differentiation in 3T3-L1 cells, with treatment resulting in attenuated release of leptin and interleukin-6 (IL-6) [1]. The anti-adipogenic mechanism involves significant down-regulation of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) expression, two master transcriptional regulators of adipogenesis [1]. This activity is supported by a granted patent (KR patent application) for anti-obesity compositions comprising ailanthoidol as an effective component [2].

Adipogenesis Metabolic disorders PPARγ inhibition

Recommended Application Scenarios for Ailanthoidol Based on Quantitative Evidence


Mutant p53-Driven Hepatocellular Carcinoma Research

Ailanthoidol is optimally deployed in hepatocellular carcinoma (HCC) research programs focused on mutant p53-dependent mechanisms. The compound exhibits more potent cytotoxicity in Huh7 cells (mutant p53 Y220C) than in HepG2 cells (wild-type p53) and downregulates mutant p53 protein expression while inactivating the STAT3 pathway [1]. This p53-status-dependent selectivity makes ailanthoidol a valuable chemical probe for studying mutant p53 gain-of-function oncogenic pathways and evaluating therapeutic strategies targeting p53-mutant HCC, which represents approximately 50% of human HCC cases [1].

In Vivo Chemoprevention Studies Targeting Tumor Promotion

Ailanthoidol is validated for in vivo chemoprevention studies, particularly in two-stage skin carcinogenesis models. Topical application of ailanthoidol (0.5-2.5 mM) prior to TPA challenge reduces tumor incidence and average tumor number in CD-1 mice, with concurrent reduction in hydrogen peroxide formation and myeloperoxidase activity [2]. This in vivo efficacy distinguishes ailanthoidol from compounds with only in vitro activity, supporting its procurement for translational chemoprevention research and mechanistic studies of tumor promotion inhibition.

Anti-Inflammatory Mechanism Studies with SAR Context

Ailanthoidol serves as the reference compound for benzofuran neolignan anti-inflammatory SAR studies. Direct head-to-head comparison against six synthetic derivatives established that the unmodified ailanthoidol scaffold exhibits the lowest IC₅₀ for LPS-induced NO suppression in RAW264.7 macrophages [3]. Additionally, the compound inhibits PGE₂ generation, iNOS and COX-2 expression, and pro-inflammatory cytokines (IL-1β and IL-6), with in vivo protection against LPS-induced endotoxin shock in BALB/c mice [4]. Researchers investigating structure-activity relationships in neolignan-mediated inflammation should procure ailanthoidol as the benchmark comparator.

DNA Oxidative Damage Protection Assays with Derivative Controls

Ailanthoidol is appropriate for antioxidant studies requiring a defined baseline for radical-scavenging capacity. The compound scavenges 1.5 radicals and traps 1.58 ABTS⁺• equivalents in DNA oxidation protection assays [5]. The complete loss of activity upon phenolic hydroxyl etherization (BBF derivative) establishes ailanthoidol as the minimal functional scaffold required for DNA-protective antioxidant activity [5]. For applications demanding enhanced antioxidant capacity, the ferrocenyl-modified derivative FBF (scavenges 2.0 radicals, traps 1.92 ABTS⁺• equivalents) provides a 33% more potent alternative [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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